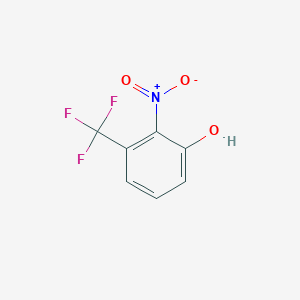

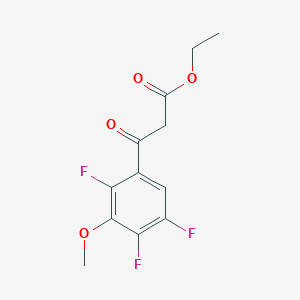

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been extensively studied. For instance, Bauer et al. (1990) describe a two-step synthesis starting from key intermediates, highlighting the methodologies applicable for constructing similar compounds with detailed herbicidal properties comparisons (Bauer et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds akin to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been elucidated using various spectroscopic and diffractometric techniques. Vogt et al. (2013) provide insights into the polymorphism of a related investigational pharmaceutical compound, showcasing the complexity of analyzing such molecular structures (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate include transformations into other significant compounds through processes such as bioreduction. For example, Ren et al. (2019) demonstrated the stereoselective bioreduction of a related compound, showcasing the potential for producing chiral intermediates with high enantiopurity (Ren et al., 2019).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Studies have demonstrated the synthesis of novel compounds and polymers using derivatives similar to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. For instance, organophosphorus compounds have been synthesized via reactions of unsubstituted and 2-monosubstituted 3-oxo esters, which exhibit remarkable yields and introduce potential pathways for creating diverse chemical structures with specific functionalities (Pedersen & Lawesson, 1974). Similarly, novel crown ethers have been prepared from ethyl 3-oxo esters, showcasing the potential of these compounds in generating new materials with selective cation-binding properties (Bulut & Erk, 2001).

Polymorphic Studies

Research on polymorphism in certain ethyl 3-oxo propanoate derivatives highlights the complexity and importance of crystal form in the development of pharmaceutical compounds. These studies emphasize the challenges and techniques in characterizing different polymorphic forms, which is crucial for understanding the physical and chemical properties of drug substances (Vogt et al., 2013).

Application in Copolymer Synthesis

Research into copolymers has explored the use of ethyl 2-cyano-3-phenyl-2-propenoates with various substitutions, indicating the versatility of these compounds in creating materials with specific thermal and physical characteristics. Such studies contribute to the development of new materials for potential use in various industrial applications (Barilla et al., 2021).

Drug Synthesis Intermediates

The stereo-selective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate to produce key chiral intermediates for pharmaceutical applications, such as antidepressant drugs, showcases the critical role of ethyl 3-oxo propanoate derivatives in medicinal chemistry. Such processes highlight the potential for creating high-purity, stereo-specific compounds necessary for drug development (Ren et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKWXCRLEWADRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442207 |

Source

|

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

CAS RN |

112811-68-4 |

Source

|

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the synthesis described in the research?

A1: Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate serves as a crucial starting material in the multi-step synthesis of (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinoline-carboxylic acid. [] The research highlights its reaction with a protected heterocyclic amine, followed by subsequent reactions with triethyl orthoformate and a cyclic amine. These steps ultimately lead to the cyclization and formation of the final product. []

Q2: How does the use of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate contribute to the efficiency of the synthesis compared to previous methods?

A2: The research paper emphasizes that employing Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in this specific synthetic route offers significant advantages in terms of technological simplicity. [] Unlike previous methods, this approach avoids complex procedures, simplifying the production process and potentially reducing the cost of the final product. [] This highlights the practical implications of using this compound in large-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)

![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)